molecular formula C6H9NO B13514701 1-Azaspiro[3.3]heptan-3-one

1-Azaspiro[3.3]heptan-3-one

Cat. No.: B13514701
M. Wt: 111.14 g/mol
InChI Key: SVYWYSASRHFPPM-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptan-3-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-one can be synthesized through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane produces this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route involving cycloaddition and reduction is scalable and can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, such as amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Alane (AlH3) is commonly used for the reduction of the β-lactam ring.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.

Major Products:

Scientific Research Applications

1-Azaspiro[3.3]heptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Acts as a bioisostere of piperidine, making it valuable in the design of biologically active compounds.

    Medicine: Incorporated into anesthetic drugs like bupivacaine to create new analogues with high activity.

Mechanism of Action

The mechanism of action of 1-azaspiro[3.3]heptan-3-one involves its interaction with molecular targets similar to those of piperidine. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and interact with various receptors and enzymes, influencing biological pathways. This interaction can modulate the activity of neurotransmitters and other signaling molecules .

Comparison with Similar Compounds

  • 2-Azaspiro[3.3]heptane
  • 3-Azaspiro[3.3]heptane
  • 4-Azaspiro[3.3]heptane

Comparison: 1-Azaspiro[3.3]heptan-3-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the seven-membered ring. This configuration imparts distinct chemical and biological properties, making it a valuable bioisostere of piperidine. Compared to its analogues, this compound exhibits higher stability and activity in certain applications .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-azaspiro[3.3]heptan-3-one

InChI

InChI=1S/C6H9NO/c8-5-4-7-6(5)2-1-3-6/h7H,1-4H2

InChI Key

SVYWYSASRHFPPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(=O)CN2

Origin of Product

United States

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